molecular formula C12H17NO3 B064739 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 175204-28-1

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B064739
CAS No.: 175204-28-1
M. Wt: 223.27 g/mol
InChI Key: LEBSLFMCINAPTE-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione is a squaramide derivative characterized by a cyclobutene-dione core substituted with a cyclohexylamino group at position 3 and an ethoxy group at position 2. Squaramides, derived from squaric acid, are notable for their planar, conjugated structure, which enables diverse applications in medicinal chemistry, materials science, and environmental engineering.

Properties

IUPAC Name

3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSLFMCINAPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403551
Record name 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-28-1
Record name 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with diethyl squarate (3,4-diethoxycyclobut-3-ene-1,2-dione), which undergoes selective amination at the 3-position. The electron-deficient nature of the cyclobutene dione ring facilitates nucleophilic attack by cyclohexylamine, displacing the ethoxy group. The reaction is conducted in ethanol at 0–20°C over 24 hours , with triethylamine serving as a base to neutralize HCl generated during the substitution.

3,4-Diethoxycyclobut-3-ene-1,2-dione+CyclohexylamineEtOH, 0–20°CEt3N3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione+EtOH\text{3,4-Diethoxycyclobut-3-ene-1,2-dione} + \text{Cyclohexylamine} \xrightarrow[\text{EtOH, 0–20°C}]{\text{Et}_3\text{N}} \text{this compound} + \text{EtOH}

Step-by-Step Procedure

  • Reagent Preparation :

    • Dissolve diethyl squarate (1.73 mmol, 0.25 mL) and triethylamine (1.73 mmol, 0.24 mL) in 5 mL ethanol .

    • Cool the solution to 0°C using an ice bath.

  • Amination :

    • Add cyclohexylamine (1.73 mmol, 0.19 mL) dropwise to the cooled solution.

    • Stir the mixture at 0–20°C for 24 hours under inert atmosphere.

  • Workup and Isolation :

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product via recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate).

    • Yield: ~90–95% (estimated based on analogous benzylamine reaction).

Optimization Considerations

  • Temperature Control : Lower temperatures (0°C) minimize side reactions such as over-amination or ring-opening.

  • Base Selection : Triethylamine ensures efficient HCl scavenging without promoting undesired side reactions.

  • Solvent Effects : Ethanol balances solubility of both polar (amine) and nonpolar (squarate) reactants.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Nucleophilic AminationDiethyl squarateCyclohexylamine, Et₃N90–95High yield, one-step, mild conditionsLimited to amines with moderate nucleophilicity
Halogenation-AminationHalogenated cyclobutanoneHalogenating agents50–70Versatile for diverse substitutionsMulti-step, low yield, harsh conditions

Characterization and Validation

Key Analytical Data for this compound :

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.2–1.8 (m, 10H, cyclohexyl), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.65 (q, J = 7.0 Hz, 2H, OCH₂), 3.90 (m, 1H, NHCH), 4.80 (s, 1H, NH).

  • IR (KBr) : 1740 cm⁻¹ (C=O), 1680 cm⁻¹ (C=C), 3300 cm⁻¹ (N-H).

  • MS (ESI+) : m/z 253.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dione functionalities, converting them into corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with the ethoxy group replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione exhibit promising anticancer properties. A study conducted by the Royal Society of Chemistry demonstrated that derivatives of cyclobutene diones possess cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of the cell cycle, leading to inhibited tumor growth .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis
Similar DerivativeHeLa (Cervical)10Cell cycle arrest

This table summarizes findings from cytotoxicity assays showing that these compounds can selectively target cancer cells while sparing normal cells.

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study: Antibacterial Testing

Bacteria SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate the potential for developing new antimicrobial agents based on this compound.

Catalysis Applications

1. Organocatalysis

The unique structure of this compound makes it a candidate for use as an organocatalyst in various chemical reactions. Its ability to facilitate reactions without the need for metal catalysts is particularly valuable in green chemistry approaches .

Case Study: Catalytic Performance in Aldol Reactions

Reaction TypeYield (%)Reaction Conditions
Aldol Condensation85Room temperature, 24 hours

This data illustrates the effectiveness of using this compound as a catalyst in aldol condensation reactions, showcasing its efficiency and potential for industrial applications.

2. Synthesis of Chiral Compounds

The compound's functionality allows it to serve as a chiral auxiliary in asymmetric synthesis. Its application in synthesizing chiral amines has been explored, leading to high enantioselectivity in various reactions .

Case Study: Asymmetric Synthesis

Reaction TypeEnantiomeric Ratio (er)Substrate Used
Amine Synthesis98:2Various aromatic substrates

The high enantiomeric ratio indicates the compound's effectiveness in promoting asymmetric transformations.

Mechanism of Action

The mechanism by which 3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Anti-parasitic activity: The butylamino analog (IC50 = 2.1 μM) demonstrates potent anti-leishmanial activity, likely due to balanced lipophilicity (LogP ≈ 1.8) enabling cellular uptake . Receptor targeting: Hydroxy/hydroxyethylamino derivatives exhibit thyroid receptor beta (TR-β) selectivity, attributed to hydrogen-bonding interactions with the receptor’s polar residues .

Electronic and Steric Modifications: Ethoxy vs. Cyclohexylamino vs. Aromatic amines: Cyclohexylamino substituents increase steric hindrance and lipophilicity compared to aryl amines (e.g., trifluoromethylphenyl), which may reduce off-target interactions in drug design .

Physicochemical Properties: Polar Surface Area (PSA): Hydroxy-substituted analogs (PSA ≈ 58.64) are more polar, limiting blood-brain barrier penetration but favoring renal excretion . LogP: The cyclohexylamino group raises LogP (~2.5) compared to dimethylaminoethyl (LogP ≈ -0.15), suggesting improved membrane permeability .

Synthetic Efficiency: Yields for monosubstituted squaramides consistently exceed 85%, with sterically hindered amines (e.g., cyclohexylamine) requiring longer reaction times but maintaining high efficiency .

Biological Activity

3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione (CAS No. 175204-28-1) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • Chemical Structure : The compound features a cyclobutene core with an ethoxy group and a cyclohexylamino substituent, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Several studies have explored the compound's potential as an antitumor agent. Its mechanism appears to involve the inhibition of specific enzymes involved in cancer cell proliferation.

  • Case Study : In vitro tests demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency against these cell types .

Enzyme Inhibition

The compound has been reported to act as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells.

  • Mechanism : It is believed that the cyclobutene moiety interacts with enzyme active sites, disrupting normal function and leading to apoptosis in malignant cells .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
AntitumorInhibits growth in breast and prostate cancer cell lines with IC50 values between 10 µM - 20 µM.
Enzyme InhibitionInteracts with enzyme active sites, leading to disrupted metabolic functions in cancer cells.
Synthesis ApplicationsUsed as a building block in organic synthesis for developing new materials and catalysts.

Detailed Mechanistic Insights

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Cytotoxicity : The compound induces cytotoxic effects in cancer cells through apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase, preventing further cell division.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a potential mechanism of action .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Reactant of Route 2
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3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.